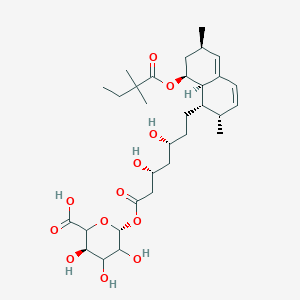

辛伐他汀酰基-β-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Simvastatin Acyl-beta-D-glucuronide is a metabolite of simvastatin, a widely used lipid-lowering agent. This compound is formed through the conjugation of simvastatin acid with glucuronic acid, a process known as glucuronidation. This metabolite plays a significant role in the pharmacokinetics and pharmacodynamics of simvastatin, influencing its metabolism, excretion, and overall efficacy.

科学研究应用

Simvastatin Acyl-beta-D-glucuronide has several scientific research applications, including:

Pharmacokinetic Studies: Used to study the metabolism and excretion of simvastatin.

Drug Interaction Studies: Helps in understanding interactions with other drugs that affect glucuronidation pathways.

Toxicology Studies: Investigated for its role in drug-induced toxicities, particularly hepatotoxicity.

Biomarker Development: Used as a biomarker for monitoring simvastatin therapy and compliance.

作用机制

Target of Action

Simvastatin Acyl-beta-D-glucuronide is a metabolite of Simvastatin . The primary target of Simvastatin is the enzyme 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase . This enzyme is the rate-limiting step in cholesterol biosynthesis .

Mode of Action

Simvastatin competitively inhibits HMG-CoA reductase, reducing the synthesis of cholesterol in the liver . The reduction in intracellular cholesterol induces the expression of the low-density lipoprotein receptor (LDLR), increasing the uptake of LDL from the blood, and decreasing plasma concentrations of LDL-cholesterol (LDL-C) .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Simvastatin leads to an intracellular depletion of sterols in hepatocytes . In response to this effect, the SREBP2 transcription factor is activated and induces the expression of the LDLR and the reduction of the LDL-C . Simvastatin may also affect the intracellular pool of isoprenoids (farnesyl-PP and geranylgeranyl-PP) and protein prenylation, providing additional pleiotropic effects, such as anti-inflammatory and antioxidant activity .

Pharmacokinetics

The primary route of elimination for Simvastatin is through metabolism of the acyl glucuronide . Both parental and active drugs are converted to inactive glucuronide conjugates in vitro by UDP-glucuronosyltransferase 2B7 (UGT2B7) .

Result of Action

The result of Simvastatin’s action is a significant reduction in the level of LDL cholesterol . This reduction in LDL cholesterol is beneficial in the treatment of hypercholesterolemia . The role of acyl glucuronide metabolites, such as simvastatin acyl-beta-d-glucuronide, as mediators of drug-induced toxicities remains controversial .

Action Environment

The action of Simvastatin Acyl-beta-D-glucuronide can be influenced by several factors. For instance, the inherent instability of acyl glucuronides under physiological conditions can lead to significant challenges in assessing the human safety of acyl glucuronides . Furthermore, environmental factors such as the presence of other drugs can affect the metabolism and action of Simvastatin Acyl-beta-D-glucuronide .

生化分析

Biochemical Properties

Simvastatin Acyl-beta-D-glucuronide interacts with HMG-CoA reductase, a crucial enzyme in the mevalonate pathway that leads to cholesterol synthesis . The interaction is competitive, with Simvastatin Acyl-beta-D-glucuronide acting as an inhibitor of the enzyme .

Cellular Effects

The inhibition of HMG-CoA reductase by Simvastatin Acyl-beta-D-glucuronide impacts various cellular processes. It reduces the synthesis of cholesterol, affecting cell membrane structure and function. It also influences cell signaling pathways and gene expression related to cholesterol metabolism .

Molecular Mechanism

Simvastatin Acyl-beta-D-glucuronide exerts its effects at the molecular level by binding to HMG-CoA reductase and inhibiting its activity . This inhibition prevents the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol synthesis .

Temporal Effects in Laboratory Settings

Over time, Simvastatin Acyl-beta-D-glucuronide’s inhibition of HMG-CoA reductase leads to a decrease in intracellular cholesterol production

Dosage Effects in Animal Models

The effects of Simvastatin Acyl-beta-D-glucuronide in animal models vary with dosage . Lower doses effectively reduce cholesterol levels, while higher doses may lead to adverse effects, such as liver damage due to the extensive inhibition of cholesterol synthesis .

Metabolic Pathways

Simvastatin Acyl-beta-D-glucuronide is involved in the cholesterol synthesis pathway. It interacts with HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate .

Transport and Distribution

The transport and distribution of Simvastatin Acyl-beta-D-glucuronide within cells and tissues are complex processes that involve passive diffusion and active transport

Subcellular Localization

Simvastatin Acyl-beta-D-glucuronide is likely to be found wherever HMG-CoA reductase is present, given its role as an inhibitor of this enzyme. HMG-CoA reductase is primarily located in the endoplasmic reticulum of cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Simvastatin Acyl-beta-D-glucuronide involves the enzymatic conjugation of simvastatin acid with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes in the liver. The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and optimal pH and temperature conditions to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of Simvastatin Acyl-beta-D-glucuronide follows similar principles as the synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain controlled conditions for the enzymatic reaction. The product is then purified using techniques such as high-pressure liquid chromatography to ensure high purity and yield.

化学反应分析

Types of Reactions

Simvastatin Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

Hydrolysis: The compound can hydrolyze back to simvastatin acid and glucuronic acid.

Lactonization: It can cyclize to form simvastatin lactone.

Transacylation: The acyl group can be transferred to other nucleophilic centers.

Common Reagents and Conditions

Hydrolysis: Typically occurs under acidic or basic conditions.

Lactonization: Favored under physiological pH conditions.

Transacylation: Requires nucleophilic reagents such as amines or alcohols.

Major Products Formed

Simvastatin Acid: Formed through hydrolysis.

Simvastatin Lactone: Formed through lactonization.

Acylated Products: Formed through transacylation reactions.

相似化合物的比较

Similar Compounds

- Atorvastatin Acyl-beta-D-glucuronide

- Cerivastatin Acyl-beta-D-glucuronide

- Rosuvastatin Acyl-beta-D-glucuronide

Uniqueness

Simvastatin Acyl-beta-D-glucuronide is unique in its specific metabolic pathway and the enzymes involved in its formation. While other statins also undergo glucuronidation, the specific enzymes and reaction conditions can vary, leading to differences in pharmacokinetics and pharmacodynamics. Additionally, the rate of lactonization and hydrolysis can differ among these compounds, influencing their overall efficacy and safety profiles.

属性

IUPAC Name |

(3R,6R)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24?,25+,26?,27?,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLYTKVVBICSHZ-AWTWTUOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate](/img/structure/B1140649.png)

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)

![4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B1140657.png)

![(2S,3S,4S,5R)-6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140659.png)

![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate](/img/structure/B1140660.png)

![6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140661.png)